REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.C([Li])CCC.[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[CH:15]1([CH:19]([C:5]2[S:1][C:2]3[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=3[CH:4]=2)[OH:18])[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Cyclopropylcarboxaldehyde (1.4 g) is then added in a single portion
|
Type
|
CUSTOM
|
Details
|
the reaction quenched
|
Type
|
ADDITION
|
Details
|
by adding a saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The reaction is extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |